molecular formula C26H22ClNO4 B11584652 4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11584652
M. Wt: 447.9 g/mol
InChI Key: YJDJQFQPAFVXCL-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with a molecular formula of C26H22ClNO4. This compound is characterized by the presence of a butoxy group, a chlorobenzoyl group, and a benzofuran moiety, making it a unique and interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with a suitable reagent.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butoxy Group: The butoxy group is attached through nucleophilic substitution reactions, often using butyl bromide and a base like potassium carbonate.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through the reaction of the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the chlorobenzoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase or disrupt the integrity of microbial cell membranes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide
  • 4-butoxy-N-(2-chlorophenyl)benzamide
  • 3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Uniqueness

4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core and chlorobenzoyl group make it particularly interesting for research in medicinal chemistry and material science.

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

4-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C26H22ClNO4/c1-2-3-16-31-20-14-10-18(11-15-20)26(30)28-23-21-6-4-5-7-22(21)32-25(23)24(29)17-8-12-19(27)13-9-17/h4-15H,2-3,16H2,1H3,(H,28,30)

InChI Key

YJDJQFQPAFVXCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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